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Hafnium tert-butoxide - 2172-02-3

Hafnium tert-butoxide

Catalog Number: EVT-339397
CAS Number: 2172-02-3
Molecular Formula: C16H40HfO4
Molecular Weight: 475.0 g/mol
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Product Introduction

Description

Hafnium tert-butoxide, also known as tetra-tert-butoxy hafnium or hafnium(IV) tert-butoxide, is a metal alkoxide compound with the chemical formula Hf(OBut)4. It appears as a colorless liquid at room temperature. [, , , , , , ]

Hafnium tert-butoxide serves as a valuable precursor in material science, particularly in the synthesis of hafnium oxide (HfO2) nanomaterials. Its applications span various fields, including electronics, catalysis, and optics. [, , , , , , , , ]

Relevance: Titanium (IV) isopropoxide is structurally similar to Hafnium tert-butoxide, with both compounds being metal alkoxides. They share the same tetrahedral geometry around the metal center. The key difference lies in the metal ion (Ti vs. Hf) and the alkoxide ligand (isopropoxide vs. tert-butoxide). Both compounds are used as precursors for the deposition of their respective metal oxides (TiO₂ and HfO₂) in thin film fabrication. []

Bis-isopropoxy-bis-tertiarybutyl-acetoacetate zirconium

Compound Description: Bis-isopropoxy-bis-tertiarybutyl-acetoacetate zirconium, often abbreviated as Zr(OiPr)₂(tbaoac)₂, is a zirconium alkoxide complex used as a precursor for zirconium dioxide (ZrO₂) thin films. It contains both isopropoxide and tertiarybutyl-acetoacetate ligands attached to the zirconium center. []

Benzoylacetone

Compound Description: Benzoylacetone is an organic compound with the formula C₆H₅C(O)CH₂C(O)CH₃. It is a beta-diketone, characterized by two ketone groups separated by a methylene group. Benzoylacetone is a common ligand in coordination chemistry and finds applications in organic synthesis. []

Relevance: When Hafnium tert-butoxide reacts with benzoylacetone, it forms a mixed-ligand complex used in the preparation of photo- and electron beam-sensitive HfO₂ resists. These resists play a crucial role in simplifying the patterning of HfO₂ for high-k gate dielectric applications. []

Niobium tetra-ethoxy-di-methy-amino-ethoxide

Compound Description: Niobium tetra-ethoxy-di-methy-amino-ethoxide, represented as Nb(OEt)₄(dmae), is a niobium alkoxide precursor used in the chemical vapor deposition (CVD) of lithium niobate (LiNbO₃) thin films. It incorporates ethoxide and dimethylaminoethoxide ligands. []

Relevance: While structurally different from Hafnium tert-butoxide (different metal center and ligands), this compound plays a complementary role in developing lithium niobate thin films. It serves as the source of niobium, while Hafnium tert-butoxide can be used as a dopant source (through its analogue, hafnium tert-butoxide) to modify the properties of the LiNbO₃ films. [, ]

Lithium tert-butoxide

Compound Description: Lithium tert-butoxide, written as Li(OBut), is an organolithium compound used as a strong base and a precursor in various chemical syntheses. It is known for its high reactivity and solubility in organic solvents. []

Relevance: Like Hafnium tert-butoxide, lithium tert-butoxide is a metal alkoxide, but it utilizes lithium as the metal center. In the context of the research, Lithium tert-butoxide acts as the lithium source during the combinatorial high-vacuum chemical vapor deposition (HVCVD) of lithium niobate thin films. This highlights the use of different metal alkoxides to achieve the desired stoichiometry in complex metal oxide thin film fabrication. []

Compound Description: Hafnium 3-methyl-3-pentoxide, represented as Hf(mp)₄, is another Hafnium alkoxide that serves as a single-source precursor for HfO₂ thin films in chemical vapor deposition (CVD) processes. Its structure features four 3-methyl-3-pentoxide ligands attached to the central hafnium atom. []

Strontium tert-butoxide

Compound Description: Strontium tert-butoxide, denoted as Sr(OtBu)₂, is the strontium analogue in the metal alkoxide family. It is commonly used as a precursor for depositing strontium-containing thin films, often in conjunction with other metal alkoxides to achieve desired material compositions. []

Relevance: While not explicitly mentioned in the provided papers, Strontium tert-butoxide is relevant in the context of SrNbO₃ thin film synthesis. Given that hybrid molecular beam epitaxy (MBE) was explored for SrNbO₃ growth [], it's plausible that Strontium tert-butoxide could be investigated as an alternative strontium source alongside the existing elemental Sr source.

Compound Description: Hafnium tert-butoxide, denoted as Hf(OtBu)₄, is a hafnium alkoxide that acts as a precursor for HfO₂ in various thin-film deposition techniques, including atomic layer deposition (ALD) and chemical vapor deposition (CVD). It's chosen for its volatility, thermal stability, and ability to decompose cleanly to form HfO₂. []

Relevance: This is the target compound in this context. It's directly relevant to the research on hafnium-doped lithium niobate (Hf:LiNbO₃) thin films, where it serves as the source of hafnium doping. The controlled introduction of hafnium into the LiNbO₃ lattice aims to modify its optical properties, particularly its resistance to optically induced damage. []

Overview

Hafnium tert-butoxide is an organometallic compound with the chemical formula Hf OC4H9)4\text{Hf OC}_4\text{H}_{9})_4. It consists of a hafnium atom bonded to four tert-butoxy groups, which are derived from tert-butanol. This compound is classified as a hafnium alkoxide, and it plays a significant role in various chemical processes, particularly in materials science and catalysis.

Source

Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with tert-butanol. This reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants into the desired alkoxide product.

Classification

Hafnium tert-butoxide is classified under several categories:

  • Organometallic Compounds: Due to the presence of carbon-hydrogen bonds adjacent to a metal center.
  • Alkoxides: As it contains alkoxy groups.
  • Transition Metal Compounds: Hafnium is a transition metal, placing this compound within that broader category.
Synthesis Analysis

Methods

The synthesis of hafnium tert-butoxide generally involves the following method:

  1. Reaction of Hafnium Tetrachloride and Tert-Butanol:
    • Hafnium tetrachloride (HfCl4\text{HfCl}_4) is reacted with an excess of tert-butanol (C4H10O\text{C}_4\text{H}_{10}\text{O}).
    • The reaction is typically performed in an inert atmosphere (such as nitrogen or argon) to prevent moisture interference.
  2. Technical Details:
    • The reaction can be represented as:
      HfCl4+4C4H10OHf OC4H9)4+4HCl\text{HfCl}_4+4\text{C}_4\text{H}_{10}\text{O}\rightarrow \text{Hf OC}_4\text{H}_{9})_4+4\text{HCl}
    • The resulting hafnium tert-butoxide can be purified through distillation or recrystallization techniques.
Molecular Structure Analysis

Structure

The molecular structure of hafnium tert-butoxide features a central hafnium atom surrounded by four tert-butoxy groups. Each tert-butoxy group consists of a carbon backbone with three methyl groups attached to a central carbon atom, which is also bonded to an oxygen atom that connects to hafnium.

Data

  • Molecular Weight: Approximately 360.5 g/mol
  • Molecular Geometry: Tetrahedral due to the four equivalent alkoxy ligands surrounding the hafnium center.
Chemical Reactions Analysis

Reactions

Hafnium tert-butoxide participates in various chemical reactions, primarily involving its alkoxide functional groups. Key reactions include:

  1. Hydrolysis:
    • Upon exposure to moisture, hafnium tert-butoxide hydrolyzes to form hafnium oxide and tert-butanol.
    • The reaction can be represented as:
      Hf OC4H9)4+4H2OHfO2+4C4H10O\text{Hf OC}_4\text{H}_{9})_4+4\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{C}_4\text{H}_{10}\text{O}
  2. Transesterification:
    • Hafnium tert-butoxide can react with other alcohols, leading to the exchange of alkoxy groups.

Technical Details

These reactions are significant in applications such as thin-film deposition and catalysis, where control over surface properties and chemical reactivity is crucial.

Mechanism of Action

Process

The mechanism by which hafnium tert-butoxide acts in reactions typically involves:

  1. Coordination: The alkoxide groups coordinate to metal centers in catalytic processes.
  2. Activation: The presence of the alkoxide enhances nucleophilicity, facilitating reactions such as esterification or polymerization.

Data

Research indicates that hafnium alkoxides like hafnium tert-butoxide are effective precursors for hafnia films, which exhibit high dielectric constants when used in semiconductor applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or white solid depending on purity and temperature.
  • Boiling Point: Approximately 190 °C.
  • Melting Point: Not well-defined due to its tendency to decompose before melting.

Chemical Properties

  • Solubility: Soluble in organic solvents such as hexane and toluene, but reacts with water.
  • Stability: Sensitive to moisture; should be stored under inert conditions.

Relevant data includes its ability to form stable complexes with various ligands, making it useful in coordination chemistry.

Applications

Scientific Uses

Hafnium tert-butoxide has several applications in scientific research and industry:

  1. Thin-Film Deposition: Used as a precursor for depositing hafnia films in microelectronics due to its ability to produce high-quality dielectric materials.
  2. Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis processes.
  3. Materials Science: Employed in developing advanced materials with specific electronic or optical properties.

Properties

CAS Number

2172-02-3

Product Name

Hafnium tert-butoxide

IUPAC Name

hafnium;2-methylpropan-2-ol

Molecular Formula

C16H40HfO4

Molecular Weight

475.0 g/mol

InChI

InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChI Key

YZABPPRMRYHJGL-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4]

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf]

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